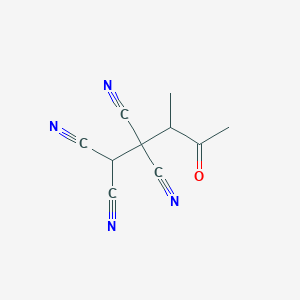
3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C₁₀H₈N₄O It is characterized by its unique structure, which includes a ketone group and four nitrile groups
Preparation Methods
The synthesis of 3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile typically involves the reaction of tetracyanoethylene with ketones. One common method is the reaction of tetracyanoethylene with 2-aryl ketones in the presence of a catalytic amount of hydrochloric acid in 1,4-dioxane . This method is favored for its ability to produce high yields of the desired compound. Another method involves the use of solvent-free conditions, which aligns with green chemistry principles by avoiding toxic solvents and ensuring high conversion rates .
Chemical Reactions Analysis
3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The nitrile groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile involves its interaction with various molecular targets. The nitrile groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the compound’s structure allows it to participate in various chemical reactions, leading to the formation of complex molecules with specific properties .
Comparison with Similar Compounds
3-Methyl-4-oxopentane-1,1,2,2-tetracarbonitrile can be compared with other similar compounds, such as 4-oxoalkane-1,1,2,2-tetracarbonitriles. These compounds share similar structural features, including the presence of multiple nitrile groups and a ketone group . this compound is unique due to its specific arrangement of functional groups, which gives it distinct chemical properties and reactivity .
Properties
CAS No. |
90138-08-2 |
|---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
3-methyl-4-oxopentane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H8N4O/c1-7(8(2)15)10(5-13,6-14)9(3-11)4-12/h7,9H,1-2H3 |
InChI Key |
BCQDEKKTHASCKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



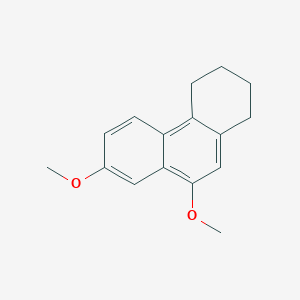
![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)
![Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate](/img/structure/B14365086.png)
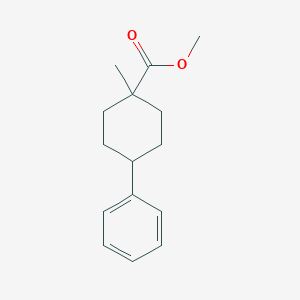
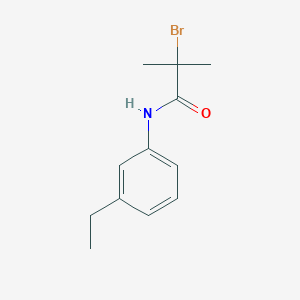
![N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B14365107.png)
![2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14365115.png)
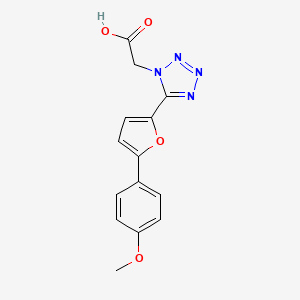
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)
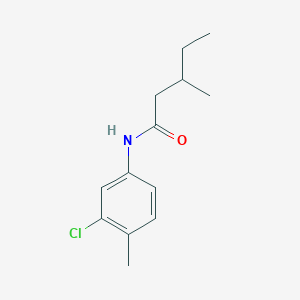
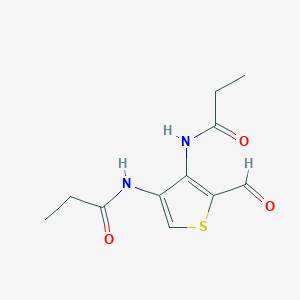
![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)

